molecular formula C9H5FN2O3 B2775155 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1260877-39-1

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B2775155
CAS No.: 1260877-39-1
M. Wt: 208.148
InChI Key: ZIZDDGDNLWJZPK-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (: 1260877-39-1) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 9 H 5 FN 2 O 3 and a molecular weight of 208.15 g/mol, this compound integrates a 1,2,4-oxadiazole ring, a privileged scaffold known for its metabolic stability and its role as a bioisostere for carboxylic acids, esters, and amides . The presence of the 2-fluorophenyl substituent and the carboxylic acid functional group on the oxadiazole core makes this molecule a versatile intermediate for further synthetic exploration, such as the creation of amide derivatives through coupling reactions . The 1,2,4-oxadiazole motif is extensively researched for its broad spectrum of pharmacological activities. Compounds featuring this structure have demonstrated potential as anticancer, antimicrobial, and antiviral agents . As a key synthetic intermediate, our this compound is supplied with comprehensive analytical data, including NMR and HPLC documentation, to ensure identity and purity for your research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZDDGDNLWJZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, reduced derivatives, and oxidized forms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and show activity against various pathogens. The fluorine substitution enhances the lipophilicity of the compound, potentially improving its cell membrane penetration and bioactivity.

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic use.

Material Science

Fluorescent Dyes

The compound has been explored as a potential fluorescent dye due to its unique electronic properties. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and diagnostics.

Polymer Composites

In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that adding this compound to polymers can improve their resistance to degradation under heat and UV exposure.

Environmental Science

Pesticidal Applications

There is growing interest in the use of this compound as a pesticide or herbicide. Its chemical structure suggests potential efficacy against specific pests while minimizing environmental impact compared to conventional chemicals.

Case Study: Environmental Impact Assessment

A recent environmental study evaluated the degradation of this compound in soil and water ecosystems. The findings indicated that the compound degrades at a moderate rate under natural conditions, suggesting a reduced risk of long-term environmental accumulation.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against various pathogens
Anticancer PropertiesInduces apoptosis in cancer cells
Material ScienceFluorescent DyesSuitable for bioimaging applications
Polymer CompositesEnhances thermal stability and mechanical properties
Environmental SciencePesticidal ApplicationsPotentially effective with lower environmental impact

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets . This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Biological Activity

5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H6FN2O3C_9H_6FN_2O_3 with a molecular weight of 208.15 g/mol. The structure features a fluorinated phenyl group attached to the oxadiazole ring, which is known for its bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate carboxylic acid derivatives with hydrazines or amidoximes in the presence of dehydrating agents. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer activity. For instance:

  • Cytotoxicity : In vitro studies show that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values in the micromolar range .
  • Mechanism of Action : The mechanism often involves the activation of apoptotic pathways, including increased expression of p53 and caspase-3 cleavage in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
This compoundU-9372.41Apoptosis induction

Antimicrobial Activity

Compounds with the oxadiazole structure have also shown activity against various bacterial strains and fungi. The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability, leading to increased antimicrobial efficacy .

Other Biological Activities

Beyond anticancer and antimicrobial effects, studies have reported that oxadiazoles may possess:

  • Anti-inflammatory properties : Some derivatives have been shown to inhibit inflammatory pathways.
  • Antiviral activity : Certain oxadiazoles are under investigation for their potential against viral infections .

Case Studies and Research Findings

Several studies highlight the biological potential of oxadiazole derivatives:

  • Study on Cytotoxic Activity : A study demonstrated that specific oxadiazole derivatives exhibited cytotoxic effects against leukemia cell lines with lower toxicity towards normal cells .
  • Antimicrobial Evaluation : Research indicated that oxadiazole compounds displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : These studies suggest strong interactions between oxadiazole compounds and target proteins involved in cancer progression and inflammation, indicating a promising avenue for drug development .

Q & A

Q. What are the recommended synthetic routes for 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For This compound , a two-step approach is often employed:

Formation of the amidoxime intermediate : React 2-fluorobenzonitrile with hydroxylamine under reflux in ethanol/water.

Cyclization : Treat the amidoxime with a carboxylic acid derivative (e.g., ethyl malonyl chloride) in the presence of a base like triethylamine.

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates and byproducts.
  • Purify the final product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for fluorophenyl groups) and carboxylic acid protons (δ ~12–14 ppm, broad).
    • ¹³C NMR : Confirm oxadiazole ring carbons (δ ~160–170 ppm for C-3 and C-5) and carboxylic acid carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode often shows [M−H]⁻ peaks. Match observed molecular ions (e.g., m/z 223 for C₉H₅FNO₃) with theoretical values .
  • IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹).

Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Answer: SAR Design :

Structural Modifications :

  • Vary the fluorophenyl substituent (e.g., 3-fluoro vs. 4-fluoro) to assess electronic effects on bioactivity.
  • Replace the carboxylic acid group with esters or amides to modulate lipophilicity .

Biological Assays :

  • Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
  • Evaluate cellular permeability via Caco-2 monolayer models.

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to protein targets .

Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ values, logP) with activity metrics .

Q. How can contradictory data in literature regarding the compound’s stability be resolved?

Answer: Contradictions often arise from differences in experimental conditions. To address this:

Stability Studies :

  • Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation via HPLC.
  • Identify degradation products using high-resolution MS (e.g., Q-TOF) .

Mechanistic Insights :

  • Probe hydrolytic pathways (e.g., oxadiazole ring opening under acidic/basic conditions) using kinetic isotope effects or isotopic labeling .

Cross-Laboratory Validation : Collaborate with independent labs to replicate studies using standardized protocols.

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

Answer:

Target Identification :

  • Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins.
  • Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Pathway Analysis :

  • Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways.

In Silico Approaches :

  • Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to model target binding .

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP) : Visualize regions prone to hydrogen bonding (e.g., carboxylic acid group) .
  • ADME Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability.

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